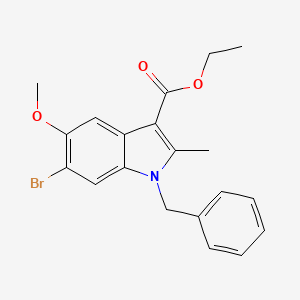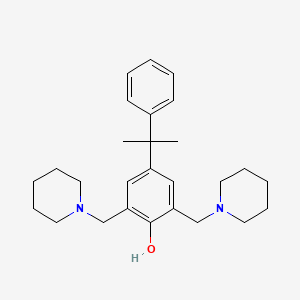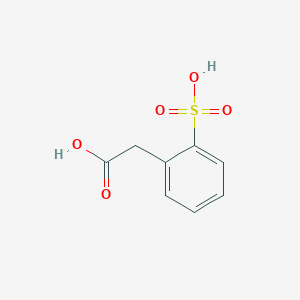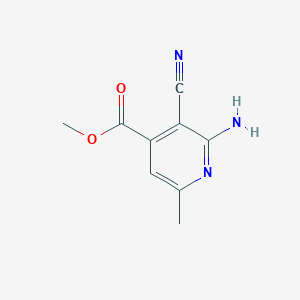
2(3H)-Benzothiazolone,3-methyl-,oxime(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Benzothiazolone,3-methyl-,oxime(9CI) is a chemical compound that belongs to the class of benzothiazolones. This compound is characterized by the presence of a benzothiazolone ring system with a methyl group and an oxime functional group. Benzothiazolones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone,3-methyl-,oxime(9CI) typically involves the reaction of 3-methyl-2(3H)-benzothiazolone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for 2(3H)-Benzothiazolone,3-methyl-,oxime(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Benzothiazolone,3-methyl-,oxime(9CI) can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The benzothiazolone ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and suitable solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated benzothiazolone derivatives.
Wissenschaftliche Forschungsanwendungen
2(3H)-Benzothiazolone,3-methyl-,oxime(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 2(3H)-Benzothiazolone,3-methyl-,oxime(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the benzothiazolone ring can interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(3H)-Benzothiazolone: Lacks the methyl and oxime groups, leading to different chemical and biological properties.
3-Methyl-2(3H)-benzothiazolone: Similar structure but without the oxime group.
2(3H)-Benzothiazolone, oxime: Similar structure but without the methyl group.
Uniqueness
2(3H)-Benzothiazolone,3-methyl-,oxime(9CI) is unique due to the presence of both the methyl and oxime groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for unique interactions with molecular targets and enables diverse applications in various fields.
Eigenschaften
Molekularformel |
C8H8N2OS |
|---|---|
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
(NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H8N2OS/c1-10-6-4-2-3-5-7(6)12-8(10)9-11/h2-5,11H,1H3/b9-8+ |
InChI-Schlüssel |
IONNAMKZAMTVGD-CMDGGOBGSA-N |
Isomerische SMILES |
CN\1C2=CC=CC=C2S/C1=N/O |
Kanonische SMILES |
CN1C2=CC=CC=C2SC1=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13832567.png)

![2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanamine](/img/structure/B13832588.png)
![1-[4-(difluoromethoxy)phenyl]-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B13832600.png)

![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13832616.png)



![8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)](/img/structure/B13832649.png)

![9,9-Difluorobicyclo[6.1.0]non-4-ene](/img/structure/B13832657.png)
